molecular formula C27H26N2O5S B2594493 2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902278-56-2

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2594493
CAS RN: 902278-56-2
M. Wt: 490.57
InChI Key: LWGIJXMFSKPDMA-UHFFFAOYSA-N
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Description

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as EMCA, is a synthetic compound that has been studied for its potential applications in scientific research. EMCA is a member of the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. This research could provide insights into the metabolic pathways and potential toxicological profiles of related quinoline derivatives, highlighting the complex activation pathways that could lead to carcinogenic products. The study identifies specific cytochrome P450 isoforms involved in the metabolism, suggesting potential areas for further research on related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Structural Aspects and Properties of Quinoline Derivatives

Karmakar et al. (2007) explore the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. The research provides valuable information on the crystalline structures, gel formation, and fluorescence properties of quinoline derivatives, which could be pertinent to developing new materials or biological probes based on similar chemical frameworks (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Pharmacological Studies

Bhambi et al. (2010) detail the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, highlighting their potential biological activities. This research underscores the synthetic strategies and biological evaluations that could be applicable to similar quinoline derivatives, potentially informing drug discovery efforts or pharmacological studies (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

properties

IUPAC Name

2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-7-14-24-23(15-19)27(31)25(35(32,33)22-12-5-18(2)6-13-22)16-29(24)17-26(30)28-20-8-10-21(34-3)11-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGIJXMFSKPDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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